hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18468228
InChI: InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1
SMILES:
Molecular Formula: C6H7N4O4S-
Molecular Weight: 231.21 g/mol

hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC18468228

Molecular Formula: C6H7N4O4S-

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C6H7N4O4S-
Molecular Weight 231.21 g/mol
IUPAC Name hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1
Standard InChI Key ZVFLCRGXDSPVKK-UHFFFAOYSA-M
Canonical SMILES C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic 7H-pyrrolo[2,3-d]pyrimidine scaffold, where a pyrrole ring is annulated to a pyrimidine ring at the 2,3-positions. The 4-amino group (NH2-\text{NH}_2) at the pyrimidine moiety provides a site for hydrogen bonding, while the hydrogen sulfate (HSO4\text{HSO}_4^-) counterion enhances aqueous solubility. Key structural identifiers include:

PropertyValue
IUPAC Namehydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
Canonical SMILESC1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O]\text{C}1=\text{CNC}2=\text{NC}=\text{NC}(=\text{C}21)\text{N.OS}(=\text{O})(=\text{O})[\text{O}^-]
InChIKeyZVFLCRGXDSPVKK-UHFFFAOYSA-M
PubChem CID57149575

Physicochemical Characteristics

The hydrogen sulfate salt form significantly alters the compound’s properties compared to its free base:

  • Solubility: Enhanced water solubility due to ionic interactions, facilitating biological testing .

  • Stability: The salt form improves thermal and hydrolytic stability, critical for long-term storage.

  • pKa: The amino group (pKa3.5\text{p}K_a \approx 3.5) and sulfate ion (pKa1.9\text{p}K_a \approx 1.9) govern pH-dependent behavior .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with sulfuric acid under controlled conditions:

Pyrrolopyrimidine diol+H2SO44-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrogen sulfate\text{Pyrrolopyrimidine diol} + \text{H}_2\text{SO}_4 \rightarrow \text{4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrogen sulfate}

This method yields the salt directly but requires precise stoichiometry to avoid over-sulfonation.

Advanced Methodologies

A patent-pending approach (WO2007012953A2) optimizes dichlorination and amination steps for higher yields:

  • Dichlorination:

    • React pyrrolopyrimidine diol with POCl3\text{POCl}_3 in toluene at 75°C.

    • Add diisopropylethylamine (DIPEA\text{DIPEA}) to trap HCl, achieving 87.3% yield .

  • Amination:

    • Substitute chloride with amines (e.g., benzylamine) under basic conditions .

ParameterOptimal Value
POCl3\text{POCl}_3 Equiv3.0
DIPEA\text{DIPEA} Equiv2.0
Reaction Temperature105°C (16 hours)

This method reduces side products and scales efficiently for industrial applications .

Pharmaceutical Applications

Kinase Inhibition and Anticancer Activity

Pyrrolopyrimidine derivatives exhibit potent inhibition of tyrosine kinases, notably:

  • c-Met: Overexpressed in glioblastoma and lung cancer, c-Met inhibition disrupts tumor proliferation.

  • Axl: Associated with drug resistance in leukemia; Axl blockade enhances chemotherapy efficacy.
    The hydrogen sulfate form improves bioavailability in preclinical models, with IC50_{50} values <100 nM for select kinases .

Structure-Activity Relationships (SAR)

  • Core Modifications: Adding electron-withdrawing groups (e.g., SO3- \text{SO}_3^-) increases binding affinity to kinase ATP pockets .

  • Solubility-Stability Trade-off: Sulfate salts balance solubility and metabolic stability, outperforming hydrochloride analogs in pharmacokinetic studies.

Recent Research Findings

Synthetic Advances

A 2024 study demonstrated that replacing POCl3\text{POCl}_3 with PCl5\text{PCl}_5 in dichlorination steps reduces reaction time by 40% while maintaining >80% yield . Additionally, microwave-assisted synthesis achieves 95% purity in 2 hours, compared to 16 hours conventionally .

Biological Evaluations

  • In Vivo Efficacy: Oral administration (10 mg/kg) in murine xenograft models reduced tumor volume by 62% over 21 days.

  • Toxicity Profile: No significant hepatotoxicity observed at therapeutic doses, though renal clearance rates require further study .

Challenges and Future Directions

Scalability Issues

Current methods face bottlenecks in sulfate group incorporation, with yields dropping below 50% at >1 kg batches . Continuous flow chemistry is being explored to mitigate this .

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) enhances tumor-specific uptake, as demonstrated in a 2025 pilot study achieving 90% encapsulation efficiency .

Regulatory Considerations

The compound is classified as "for research use only," necessitating rigorous safety profiling before clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator